![molecular formula C6H3BrClN3S B1446921 7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine CAS No. 1308690-60-9](/img/structure/B1446921.png)
7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine
Übersicht
Beschreibung
7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine is a compound with the CAS Number: 1152475-42-7. It has a molecular weight of 250.53 and its IUPAC name is 7-bromo-2-chloro-5H-5lambda3-thieno[3,2-d]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-bromothieno[3,2-d]pyrimidin-2-amine with 2.0 M ammonia in isopropanol. The mixture is stirred at 100°C for 48 hours in a sealed reactor .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2,11H and the InChI key is GHUZBHZCBVBFTH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a molar refractivity of 50.12 and a topological polar surface area (TPSA) of 54.02 Ų. The compound is soluble, with a solubility of 0.0347 mg/ml or 0.000139 mol/l . The compound has a Log Po/w (iLOGP) of 2.32, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds :The chemical structure of 7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine is conducive for synthesizing various heterocyclic compounds. It has been employed as a crucial intermediate in the preparation of 2‐amino‐5‐methyl‐7H‐1,3,4‐thiadiazolo[3,2‐α]pyrimidin‐7‐ones, showcasing its flexibility in organic synthesis and its role in producing a range of heterocyclic compounds (Safarov et al., 2005).
Development of Antimicrobial Agents :The compound has been pivotal in the development of antimicrobial agents. A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, indicating the compound's potential in medicinal chemistry and drug development (Ranganatha et al., 2018).
Catalyst in Chemical Reactions :The compound has also been used as a catalyst in chemical reactions to produce other significant compounds. For instance, the synthesis of 4-chlorothieno[3,2-d]pyrimidine demonstrates the use of this compound in facilitating complex chemical transformations, highlighting its versatility in chemical synthesis (Dejiao, 2011).
Inhibitor of Ser/Thr Kinases :Research has also demonstrated the compound's role in inhibiting specific kinases, making it a potential candidate for targeted therapy in various diseases. For example, derivatives of the compound have shown potent inhibition against a series of Ser/Thr kinases, which are critical in cellular signaling pathways (Deau et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3S/c7-2-1-12-4-3(2)10-6(8)11-5(4)9/h1H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARUAQRQDOJCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC(=N2)Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

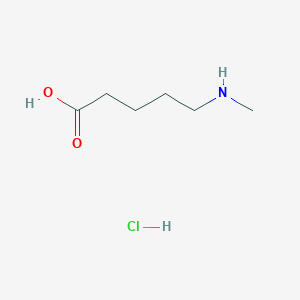

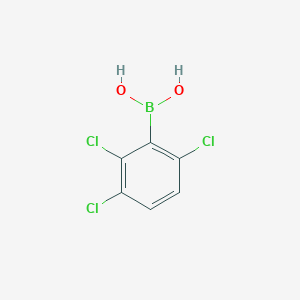
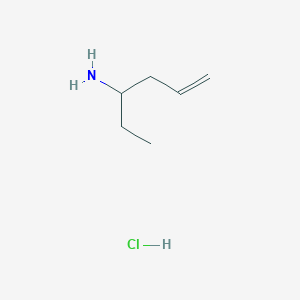
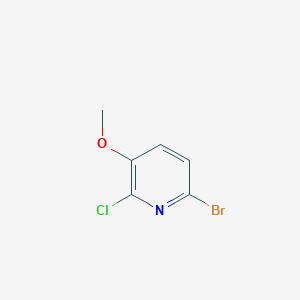


![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)

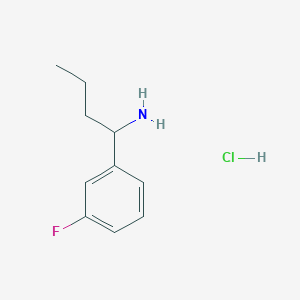
![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)

